JC-171 is classified as a hydroxyl-sulfonamide analogue of 2-methoxy-benzamide. It is primarily researched within the context of neuroinflammatory diseases due to its ability to inhibit NLRP3 inflammasome activation. The compound's chemical structure allows it to interact effectively with biological targets involved in inflammation, making it a subject of interest in medicinal chemistry and pharmacology .
The synthesis of JC-171 involves several key steps:
JC-171 has a complex molecular structure characterized by a hydroxamic acid functional group attached to a sulfonamide moiety. This structural modification is crucial for its enhanced activity against the NLRP3 inflammasome.
Key structural data include:
JC-171 primarily functions by inhibiting the activation of the NLRP3 inflammasome, which plays a critical role in the release of pro-inflammatory cytokines such as interleukin-1 beta. The compound's mechanism involves blocking the assembly of the inflammasome complex, thus preventing downstream signaling that leads to inflammation.
In experimental settings, JC-171 has demonstrated:
The mechanism by which JC-171 exerts its effects involves several steps:
This dual-step inhibition not only prevents inflammation but also protects against cell death associated with excessive inflammasome activation .
JC-171 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for clinical applications, particularly in targeting neuroinflammatory diseases .
JC-171 holds significant promise in scientific research and therapeutic applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: